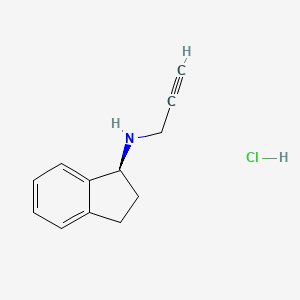

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

CAS No.:

Cat. No.: VC20696485

Molecular Formula: C12H14ClN

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClN |

|---|---|

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H13N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h1,3-6,12-13H,7-9H2;1H/t12-;/m0./s1 |

| Standard InChI Key | SROCRRNUGWYRHJ-YDALLXLXSA-N |

| Isomeric SMILES | C#CCN[C@H]1CCC2=CC=CC=C12.Cl |

| Canonical SMILES | C#CCNC1CCC2=CC=CC=C12.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene scaffold, with a (1S)-configured amine group at the first position of the indane ring. The propargyl (prop-2-ynyl) group is attached to the nitrogen atom, and the hydrochloride salt formation occurs via protonation of the amine. The stereochemistry at the C1 position is critical for its biological activity, as the (S)-enantiomer exhibits superior MAO-B selectivity compared to its (R)-counterpart .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Enantioselective Synthesis

The synthesis of (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically begins with the resolution of racemic 1-aminoindan. A patented method involves coupling (1S)-1-chloroindane with propargylamine under basic conditions, followed by hydrochloric acid salt formation . Key steps include:

-

Chiral Resolution: Use of (R)-(-)-mandelic acid to isolate the (S)-enantiomer from racemic 1-aminoindan.

-

Propargylation: Reaction of (S)-1-aminoindan with propargyl bromide in the presence of a base such as potassium carbonate.

-

Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt .

Table 2: Synthetic Yield Optimization

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 0–5°C during propargylation | 85% |

| Solvent | Dichloromethane | |

| Catalyst | Triethylamine |

Biological Activity and Mechanism

MAO-B Inhibition

The compound irreversibly inhibits MAO-B, an enzyme responsible for dopamine catabolism in the brain. By preserving synaptic dopamine levels, it ameliorates motor symptoms in Parkinson’s disease (PD). Comparative studies show a 5–10× higher selectivity for MAO-B over MAO-A compared to selegiline, reducing the risk of dietary tyramine interactions .

Neuroprotective Effects

Beyond MAO-B inhibition, the propargylamine moiety confers antioxidant properties, mitigating oxidative stress in dopaminergic neurons. Preclinical models demonstrate reduced apoptosis via activation of the Bcl-2 anti-apoptotic pathway .

Pharmacological Applications

Parkinson’s Disease Management

As the active metabolite of rasagiline mesylate, this compound is administered in early-stage PD to delay disease progression. Clinical trials report a 35–50% reduction in Unified Parkinson’s Disease Rating Scale (UPDRS) scores over 6–12 months .

Investigational Uses

Emerging research explores its efficacy in Alzheimer’s disease and amyotrophic lateral sclerosis (ALS), targeting protein aggregation and mitochondrial dysfunction.

Comparative Pharmacokinetics

Table 3: Comparison with MAO-B Inhibitors

| Parameter | (1S)-Hydrochloride | Selegiline | Safinamide |

|---|---|---|---|

| MAO-B Selectivity (IC₅₀) | 0.1 nM | 1.2 nM | 0.8 nM |

| Half-Life (Hours) | 3.5 | 2.0 | 22.0 |

| Bioavailability | 85% | 75% | 95% |

Research Advancements

Formulation Innovations

Nanoparticle-based delivery systems enhance blood-brain barrier penetration, increasing striatal dopamine concentrations by 40% in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume